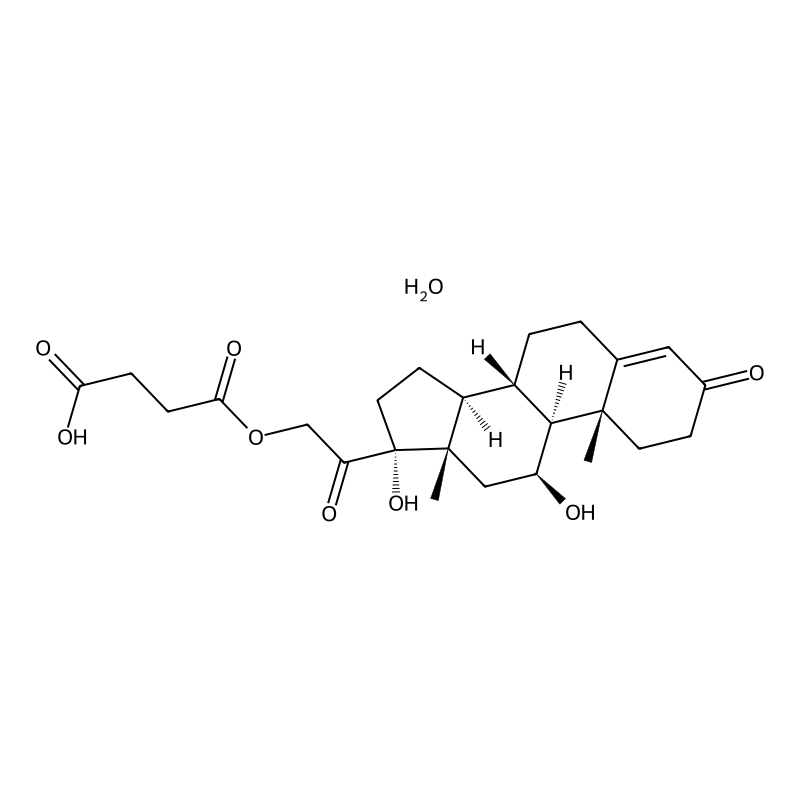

Hydrocortisone hemisuccinate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Pharmaceutical Quality Control

Scientific Field: Pharmaceutical Science

Application Summary: Hydrocortisone hemisuccinate is used as a pharmaceutical secondary standard and certified reference material for quality control in pharmaceutical laboratories and manufacturing . It ensures the accuracy of pharmaceutical release testing and method development for qualitative and quantitative analyses.

Methods of Application: The compound is utilized in its powder form and is traceable to various pharmacopeia standards. It is stored at temperatures between 2-30°C to maintain its stability and is used in calibration processes to validate analytical methods .

Results and Outcomes: The use of hydrocortisone hemisuccinate as a reference material allows for consistent and reliable pharmaceutical testing. It helps in maintaining the quality of pharmaceutical products by ensuring that they meet the required standards for potency and purity .

Treatment of Oral Lesions

Scientific Field: Dentistry and Oral Medicine

Application Summary: In the treatment of oral lesions, hydrocortisone hemisuccinate is used for its potent anti-inflammatory actions. It reduces the number and function of various immune cells at sites of inflammation and decreases the production of pro-inflammatory cytokines .

Methods of Application: The drug is commonly applied locally in the form of pellets (2.5 mg) for conditions like Recurrent Aphthous Stomatitis (RAS). The recommended dose is four times daily to avoid adrenal suppression .

Results and Outcomes: Patients treated with hydrocortisone hemisuccinate for RAS experience significant pain relief and improved quality of life. The treatment is effective in reducing ulcer size and frequency of occurrence with minimal risk of systemic side effects .

Hepatic Differentiation and Neural Stem Cell Proliferation

Scientific Field: Biomedical Research

Application Summary: Hydrocortisone hemisuccinate is used in the maturation medium for hepatic differentiation and to study its effect on astrocyte-like neural stem cell proliferation in the brain .

Methods of Application: The compound is added to the culture medium as a component to induce differentiation of stem cells into hepatic cells. It is also used in corticosterone treatment to observe its effects on neural stem cells .

Results and Outcomes: The presence of hydrocortisone hemisuccinate in the culture medium has shown to promote the differentiation of stem cells into functional hepatic cells. It also affects the proliferation rate of neural stem cells, which is crucial for understanding brain regeneration processes .

Pediatric Adrenal Insufficiency Management

Scientific Field: Pediatric Medicine

Application Summary: Hydrocortisone hemisuccinate is compounded into an oral powder form for the management of adrenal insufficiency in pediatric patients .

Methods of Application: The tablets are crushed and mixed with lactose monohydrate to create a 20 mg/g oral powder. This formulation is then packaged in specific conditions to ensure stability .

Results and Outcomes: The compounded hydrocortisone powder maintains its potency between 90% and 110% of the initial content for 120 days under controlled humidity and temperature, ensuring effective treatment for adrenal insufficiency in children .

Anti-inflammatory and Antiallergic Therapy

Scientific Field: Clinical Medicine

Application Summary: Hydrocortisone hemisuccinate is used for its anti-inflammatory and antiallergic properties in various clinical settings .

Methods of Application: It is administered in different forms, including intravenous injections, to provide rapid relief from severe allergic reactions and inflammatory conditions .

Results and Outcomes: Patients receiving hydrocortisone hemisuccinate therapy show a marked reduction in symptoms of inflammation and allergy, with improved clinical outcomes .

Analytical Research and Development

Scientific Field: Analytical Chemistry

Application Summary: As a certified reference material, hydrocortisone hemisuccinate is crucial for analytical research and development, particularly in the calibration of analytical instruments and validation of analytical methods .

Methods of Application: The compound is used in precise quantities to create standard curves and control samples for instrument calibration and method accuracy tests .

Results and Outcomes: The use of hydrocortisone hemisuccinate in analytical R&D has led to the development of robust analytical methods and the advancement of chemical analysis techniques .

Solubility Studies in Organic and Aqueous Media

Scientific Field: Physical Chemistry

Application Summary: Hydrocortisone hemisuccinate’s solubility in various solvents is studied to understand its physicochemical properties and to optimize its formulation for pharmaceutical use .

Methods of Application: The solubility is measured in different organic and aqueous media under controlled temperature and pressure conditions. The data is analyzed using regular solution theory .

Results and Outcomes: The studies provide a solubility parameter that is crucial for the development of new formulations and for predicting the compound’s behavior in biological systems .

Corticosteroid Therapy in Rheumatic Diseases

Scientific Field: Rheumatology

Application Summary: Hydrocortisone hemisuccinate is used in the management of rheumatic diseases due to its anti-inflammatory properties .

Methods of Application: It is administered in conjunction with nonsteroidal anti-inflammatory drugs (NSAIDs) or disease-modifying antirheumatic drugs (DMARDs) like methotrexate to reduce dosage and limit side effects .

Results and Outcomes: The combined therapy has been effective in reducing inflammation and pain in patients with rheumatic diseases, improving their quality of life .

Anti-inflammatory Treatment in Dentistry

Scientific Field: Dentistry

Application Summary: In dentistry, hydrocortisone hemisuccinate is used to manage oral diseases due to its excellent anti-inflammatory and immuno-modulatory effects .

Methods of Application: The compound is applied locally in the form of pellets or adhesive pastes for conditions like Recurrent Aphthous Stomatitis (RAS), reducing the risk of adrenal suppression .

Results and Outcomes: Patients experience significant relief from oral lesions and improved healing, with minimal risk of systemic side effects when adhering to the recommended dosages .

Management of Orofacial Granulomatosis

Scientific Field: Oral Medicine

Application Summary: Hydrocortisone hemisuccinate is part of the therapeutic regimen for orofacial granulomatosis, a condition characterized by chronic swelling in the face and oral region .

Methods of Application: Topical corticosteroids like hydrocortisone hemisuccinate are considered the treatment of choice unless the disease is extensive, in which case systemic therapy is used .

Results and Outcomes: The treatment with hydrocortisone hemisuccinate leads to a reduction in swelling and discomfort, with systemic therapy reserved for severe cases .

Treatment of Vesiculobullous Diseases

Scientific Field: Dermatology

Application Summary: Hydrocortisone hemisuccinate is used in the treatment of vesiculobullous diseases, which are characterized by fluid-filled blisters on the skin and mucous membranes .

Methods of Application: The drug is applied topically or systemically depending on the severity of the disease, with careful monitoring to avoid long-term side effects .

Results and Outcomes: Effective management of symptoms and prevention of new blister formation are observed, improving patient comfort and disease prognosis .

Experimental Models of Adrenal Insufficiency

Scientific Field: Endocrinology

Application Summary: Hydrocortisone hemisuccinate is used in experimental models to study adrenal insufficiency and the body’s response to glucocorticoid replacement .

Methods of Application: The compound is administered to animal models to induce conditions mimicking adrenal insufficiency, and the effects are monitored over time .

Results and Outcomes: The research provides insights into the optimal dosing and timing of glucocorticoid replacement therapy for patients with adrenal insufficiency .

Hydrocortisone hemisuccinate hydrate is a synthetic derivative of hydrocortisone, classified as a corticosteroid. Its chemical formula is and it has a molecular weight of 480.55 g/mol . The compound is characterized by its hemisuccinate salt form, which enhances its solubility and bioavailability compared to its parent compound, hydrocortisone. This modification allows for improved therapeutic efficacy in various medical applications, particularly in treating inflammatory conditions.

As a glucocorticoid, hydrocortisone hemisuccinate hydrate exhibits significant anti-inflammatory and immunosuppressive properties. It functions by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory processes. This action makes it effective in managing conditions such as asthma, rheumatoid arthritis, and other autoimmune disorders. The compound also demonstrates potential in reducing edema and promoting wound healing due to its anti-inflammatory effects .

Hydrocortisone hemisuccinate hydrate is synthesized through the esterification of hydrocortisone with succinic anhydride or succinic acid under controlled conditions. The reaction typically involves the following steps:

- Activation of Succinic Acid: Succinic anhydride is activated in the presence of a catalyst.

- Esterification Reaction: Hydrocortisone is added to the activated succinic anhydride, allowing for the formation of the hemisuccinate ester.

- Hydration: The product is then hydrated to yield hydrocortisone hemisuccinate hydrate.

- Purification: The final product is purified through crystallization or chromatography techniques to achieve the desired purity level .

Hydrocortisone hemisuccinate hydrate has several medical applications due to its pharmacological properties:

- Anti-inflammatory Treatments: Used in managing chronic inflammatory diseases like asthma and arthritis.

- Immunosuppressive Therapy: Employed in conditions requiring immune modulation, such as organ transplants and autoimmune diseases.

- Topical Preparations: Incorporated into creams and ointments for local relief of skin inflammation .

Studies have shown that hydrocortisone hemisuccinate hydrate interacts with various biological pathways. Its primary interactions involve glucocorticoid receptors, leading to alterations in cytokine production and immune cell function. Additionally, it may interact with other medications metabolized by cytochrome P450 enzymes, necessitating careful monitoring when co-administered with other drugs .

Hydrocortisone hemisuccinate hydrate shares similarities with several other corticosteroids and derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Hydrocortisone | Parent compound; less soluble than hemisuccinate | |

| Prednisolone | More potent anti-inflammatory effects | |

| Dexamethasone | Higher anti-inflammatory potency; longer half-life | |

| Betamethasone | Similar to dexamethasone; used for skin conditions | |

| Methylprednisolone | Intermediate potency; commonly used in injections |

Hydrocortisone hemisuccinate hydrate stands out due to its enhanced solubility and bioavailability compared to traditional hydrocortisone, making it particularly useful for oral administration and intravenous formulations .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 54 of 55 companies with hazard statement code(s):;

H302 (29.63%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (29.63%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (70.37%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (70.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (29.63%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (29.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Irritant;Health Hazard